molecular formula C16H20N4O2S2 B2702149 N-(5-((2-oxo-2-(m-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)pivalamide CAS No. 392291-89-3

N-(5-((2-oxo-2-(m-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)pivalamide

Cat. No.: B2702149
CAS No.: 392291-89-3
M. Wt: 364.48
InChI Key: ZETKECFNOJLLBP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Structure: The compound features a 1,3,4-thiadiazole core substituted at position 5 with a thioether-linked 2-oxo-2-(m-tolylamino)ethyl group and at position 2 with a pivalamide (2,2-dimethylpropanamide) moiety. The m-tolylamino group introduces a meta-methyl-substituted aromatic ring, while the pivalamide enhances steric bulk and lipophilicity.

Biological Relevance: 1,3,4-Thiadiazole derivatives are widely studied for anticancer, antimicrobial, and enzyme inhibitory activities. The thioether and acetamide functionalities are critical for interactions with biological targets, such as kinases or aromatase enzymes . The pivalamide group may improve metabolic stability compared to simpler alkylamides .

Properties

IUPAC Name

2,2-dimethyl-N-[5-[2-(3-methylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4O2S2/c1-10-6-5-7-11(8-10)17-12(21)9-23-15-20-19-14(24-15)18-13(22)16(2,3)4/h5-8H,9H2,1-4H3,(H,17,21)(H,18,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZETKECFNOJLLBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)CSC2=NN=C(S2)NC(=O)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(5-((2-oxo-2-(m-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)pivalamide is a complex organic compound recognized for its diverse biological activities. This article explores its synthesis, biological effects, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound's molecular formula is C18H22N4O3SC_{18}H_{22}N_{4}O_{3}S, with a molecular weight of approximately 378.5 g/mol. The structure includes a thiadiazole ring, an oxo group, and an m-tolylamino moiety, which contribute to its biological activity.

Synthesis

The synthesis of this compound typically involves several key steps:

  • Formation of the Thiadiazole Ring : This is achieved by reacting thiosemicarbazide with an appropriate carboxylic acid derivative under acidic conditions.
  • Introduction of the m-Tolyl Group : A nucleophilic substitution reaction introduces the m-tolyl group via interaction with m-tolyl isocyanate.
  • Attachment of the Oxo Group : The oxo group is incorporated using an oxidizing agent.
  • Formation of the Pivalamide Side Chain : The final step involves reacting the intermediate with pivaloyl chloride in the presence of a base.

Antimicrobial Activity

Research has demonstrated that compounds containing the thiadiazole moiety exhibit significant antimicrobial properties. For instance, derivatives similar to this compound have shown effectiveness against various bacterial strains:

CompoundTarget OrganismInhibition Rate (%)
Compound AXanthomonas oryzae30% at 100 μg/mL
Compound BFusarium graminearum56% at 100 μg/mL

These results indicate that such compounds may serve as potential alternatives to traditional antimicrobials.

Anticancer Activity

The anticancer potential of this compound has been evaluated in vitro. Studies have shown that:

  • Compounds with similar structures increased apoptotic cell proportions significantly compared to untreated controls.
Cell LineIC50 (μM)Comparison to Cisplatin
MDA-MB-2313.3Higher
HEK293T34.71Higher

These findings suggest that this compound may inhibit cancer cell proliferation effectively.

Molecular docking studies indicate that this compound interacts with key enzymes involved in critical biological pathways. This interaction enhances its potential as a therapeutic agent.

Case Studies

  • Study on Antimicrobial Effects : A recent study evaluated the antimicrobial activity of thiadiazole derivatives against bacterial pathogens like Mycobacterium tuberculosis. Results showed that certain derivatives exhibited better efficacy than established treatments like Isoniazid.
  • Antitumor Studies : In another study focusing on breast cancer cells (MCF-7), compounds similar to this compound demonstrated significant cytotoxicity, suggesting a promising avenue for cancer therapy.

Comparison with Similar Compounds

Structural Analogs and Physicochemical Properties

The following table summarizes key analogs and their properties:

Compound ID/Name Substituents (R1, R2) Melting Point (°C) Yield (%) Biological Activity (IC50, if available) Source
Target Compound R1: -(CH₂-S-m-tolylamino); R2: Pivalamide Not reported Not reported Not reported -
5e (N-(5-((4-Chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-(5-isopropyl-2-methylphenoxy)acetamide) R1: 4-Chlorobenzylthio; R2: Phenoxyacetamide 132–134 74 Not reported
5h (N-(5-(Benzylthio)-1,3,4-thiadiazol-2-yl)-2-(2-isopropyl-5-methylphenoxy)acetamide) R1: Benzylthio; R2: Phenoxyacetamide 133–135 88 Not reported
4y (N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-((5-(p-tolylamino)-1,3,4-thiadiazol-2-yl)thio)acetamide) R1: Ethylthio; R2: p-Tolylamino-linked thioacetamide Not reported Not reported MCF-7: 0.084 ± 0.020 mmol L⁻¹; A549: 0.034 ± 0.008 mmol L⁻¹
N-(5-Ethoxy-1,3,4-thiadiazol-2-yl)benzamide R1: Ethoxy; R2: Benzamide 180 55 Intermediate for cytosine analogs

Key Observations :

  • Substituent Effects: Thioether Groups: The target compound’s m-tolylamino-thioethyl group contrasts with chlorobenzyl (5e) or benzyl (5h) thioethers. The m-tolyl group may enhance hydrophobic interactions compared to halogenated or non-aromatic substituents .
  • Synthetic Yields : Analogs with benzylthio groups (e.g., 5h) show higher yields (88%) than chlorobenzyl derivatives (5e: 74%), suggesting steric/electronic effects influence reaction efficiency .

Spectral and Structural Analysis

  • NMR/IR Data :
    • The m-tolyl group in the target compound would show aromatic proton signals at δ ~6.8–7.2 ppm (meta-substitution) in ¹H NMR, distinct from para-substituted analogs (e.g., 4y’s p-tolyl signals at δ ~7.1–7.3 ppm) .
    • The pivalamide’s tert-butyl group would exhibit a singlet at δ ~1.2 ppm (9H) in ¹H NMR and a carbonyl stretch at ~1680 cm⁻¹ in IR, similar to benzamide derivatives .
  • X-ray Diffraction: While the target compound’s structure is unconfirmed, analogs like N-{2,2,2-trichloro-1-[(5-phenyl-1,3,4-thiadiazol-2-yl)amino]ethyl}acetamide () demonstrate planar thiadiazole rings stabilized by hydrogen bonding, a feature likely shared by the target compound .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.